1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Lipophilicity In silico ADME Lead-likeness

SAR exploration of imidazolyl-pyrimidine kinase inhibitors is often hindered by the absence of well-characterized, singular probes. This compound directly addresses that gap. It enables precise probing of steric/electronic effects of the 2-methylimidazole group versus unsubstituted analogs, without the confounding variables of multi-substituted tools. - Computed favorable lead-like properties: XLogP3 1.9, TPSA 84.7 Ų. - Authenticated structure: PubChem CID 71789920, ChEMBL CHEMBL4974293. - Ideal for generating internal matched-pair data and as an LC-MS/MS analytical standard.

Molecular Formula C15H13ClN6O
Molecular Weight 328.76
CAS No. 1421460-03-8
Cat. No. B2611750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
CAS1421460-03-8
Molecular FormulaC15H13ClN6O
Molecular Weight328.76
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C15H13ClN6O/c1-10-17-6-7-22(10)14-18-8-11(9-19-14)20-15(23)21-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,20,21,23)
InChIKeyHUCBUXKYDQRKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea Profile


1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea (CAS 1421460-03-8) is a synthetic small-molecule urea derivative with a molecular weight of 328.75 g/mol [1]. Its structure features a central urea linker connecting a 2-chlorophenyl group to a disubstituted pyrimidine core, which bears a 2-methyl-1H-imidazole moiety [1]. This compound is cataloged in authoritative chemical databases (PubChem CID 71789920, ChEMBL ID CHEMBL4974293), confirming its identity and providing computed physicochemical properties such as an XLogP3-AA of 1.9, 2 hydrogen bond donors, 4 acceptors, and a topological polar surface area of 84.7 Ų [1]. However, a critical review of available literature reveals an absence of publicly reported biological activity data, potency values, or selectivity profiles for this specific molecule in primary research papers or patents accessible through non-excluded sources.

1Structurally related to patented imidazolyl-pyrimidine kinase inhibitor scaffolds; designed for scaffold-hopping SAR exploration.
2Authenticated by PubChem CID and InChIKey; ensures procurement of the correct regioisomer for reproducible research.
3No publicly reported biological activity or potency data; must be internally profiled in target-specific assays.

1-(2-Chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea: Generic Substitution Risks


Within the class of pyrimidinyl-imidazolyl ureas, minor structural perturbations can drastically alter biological activity, target binding, and physicochemical properties, making simple interchange impossible. The specific substitution pattern on the pyrimidine ring, the nature of the imidazole N-substituent, and the halogen position on the phenylurea moiety are known, class-level determinants of kinase selectivity and potency in related series [1]. For instance, shifting a chlorine atom from the 2- to the 3-position or replacing the imidazole with a piperazine group has yielded structurally analogous compounds with distinct CAS numbers and, based on class-level inference, divergent biological fingerprints [1]. Therefore, treating this compound as a generic, fungible 'urea building block' without demonstrable, matched-pair comparative data risks invalidating SAR hypotheses and wasting resources on an inactive or non-selective analog.

Close structural analogs (e.g., 3-chloro-4-methylphenyl or piperazine replacements) may exhibit divergent kinase selectivity; simple substitution cannot be assumed.

No head-to-head biological comparison data are publicly available for this compound versus any named analog, limiting interchangeability assessment.

Class-level SAR suggests minor modifications to the phenylurea or imidazole groups can abolish target engagement; direct replacement risks invalidating SAR hypotheses.

1-(2-Chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea: Quantitative Selection Guide


Physicochemical Profile vs. Class Average

The compound's computed lipophilicity (XLogP3-AA = 1.9) is lower than the mean for typical kinase inhibitor scaffolds in the pyrimidinyl-urea class, which often exceed 3.0 [1]. Its topological polar surface area (TPSA) of 84.7 Ų falls within the favorable range (<140 Ų) for oral bioavailability according to Veber's rules. This provides a baseline for selection when seeking analogs with potentially improved solubility and permeability characteristics, although no direct comparative experimental solubility or permeability data for this compound versus named analogs were found in public sources.

Lipophilicity profile
Class-level inference
XLogP3 1.9 vs kinase inhibitor class ~3.5
Lower computed lipophilicity may reduce off-target binding risk, but is purely computational and requires experimental ADME verification.
No direct measurement against a named analog.
Lipophilicity In silico ADME Lead-likeness

Structural Uniqueness Confirmation

The compound possesses a unique InChIKey (HUCBUXKYDQRKOW-UHFFFAOYSA-N) and SMILES string (CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl) that distinguish it from all other compounds [1]. A substructure search reveals close analogs with alternative substitution patterns, including 1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea (CAS 1421452-27-8) and 1-(2-chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396889-45-4). The target compound is differentiated by its 2-methylimidazole and 2-chlorophenyl combination, which is not found in these close analogs. However, no head-to-head biological data are publicly available to quantify the functional consequences of these structural differences.

Structural uniqueness
Supporting evidence
Distinct InChIKey and SMILES; 2-methylimidazole + 2-chlorophenyl combination absent in closest analogs
Guarantees procurement of the intended chemical entity; structural differences may alter target binding but no biological data exist.
No Tanimoto similarity coefficient reported.
Chemical identity Procurement authentication SAR studies

1-(2-Chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea: Application Scenarios


Kinase Inhibitor Scaffold Hopping & SAR

Given its structural relationship to patented imidazolyl-pyrimidine kinase inhibitor scaffolds [1], this compound serves as a specific tool for scaffold-hopping campaigns. Researchers can use it to probe the steric and electronic effects of the 2-methylimidazole group compared to unsubstituted imidazole or piperazine analogs, provided that matched-pair biological data are generated internally, as no public data exist [1].

Physicochemical Benchmarking for Lead Optimization

The computed low lipophilicity (XLogP = 1.9) and favorable TPSA (84.7 Ų) [1] position this compound as a potential early lead-like candidate for programs targeting intracellular kinases with stringent ADME requirements. Medicinal chemistry teams can procure this compound to experimentally verify its solubility, permeability, and metabolic stability, establishing a baseline for further optimization.

Analytical Standard for Method Development

With its authenticated InChIKey and SMILES [1], this compound can be procured as an analytical standard for LC-MS/MS or HPLC method development when quantifying related urea analogs in biological matrices. Its unique retention time and mass spectral fragmentation pattern, once characterized, will facilitate its use as an internal standard.

Application
Selection Property
Validation Focus
Kinase scaffold hopping & SAR
2-Methylimidazole and 2-chlorophenyl substitution pattern
Internal matched-pair kinase selectivity assays
Lead optimization benchmarking
Favorable computed lipophilicity and TPSA
Experimental solubility, permeability, metabolic stability profiling
Analytical method development
Authenticated InChIKey and SMILES
LC-MS/MS or HPLC retention time and fragmentation characterization
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